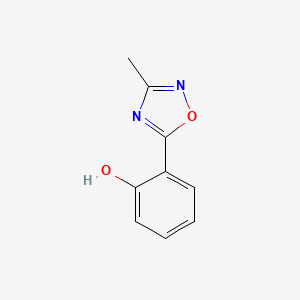
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a 1,2,4-oxadiazole ring with a methyl group at the 3rd position . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 176.17 . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
The compound 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, a derivative of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, exhibits antibacterial activities against both gram-positive and gram-negative bacteria, particularly potent against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Chemosensors
Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups demonstrate colorimetric properties for fluoride sensing, indicating potential applications in chemical detection (Ma et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Iridium complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand are used in OLEDs. These complexes demonstrate high efficiency and low efficiency roll-off, making them suitable for high-performance OLED applications (Jin et al., 2014).
Collapsin Response Mediator Protein 1 Inhibitors
Certain 1,3,4-Oxadiazole derivatives are investigated as inhibitors for Collapsin response mediator protein 1, offering potential therapeutic applications in small lung cancer (Panchal et al., 2020).
Corrosion Inhibition
Oxadiazole derivatives are studied for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential as protective agents in industrial settings (Ammal et al., 2018).
Safety and Hazards
The safety data sheet (SDS) for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol suggests that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Wirkmechanismus
Target of Action
The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .
Mode of Action
Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLGOJGSANMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

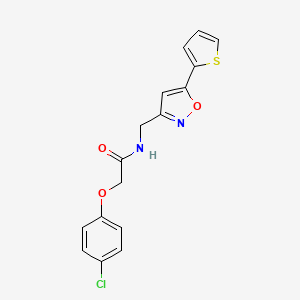
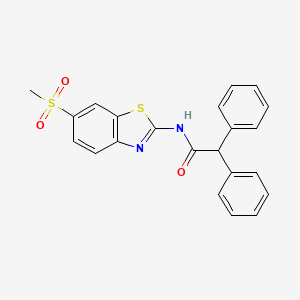

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)

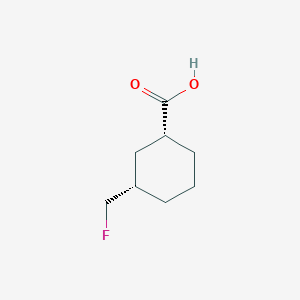
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)
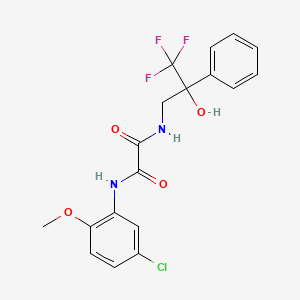
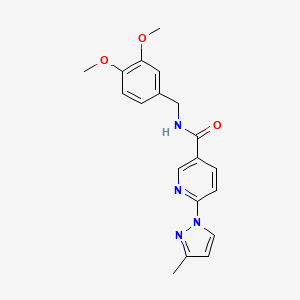

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)